Pyrametostrobin

Übersicht

Beschreibung

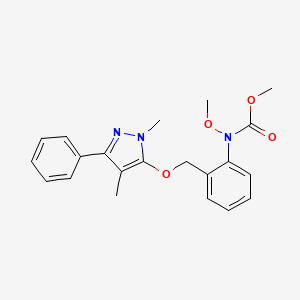

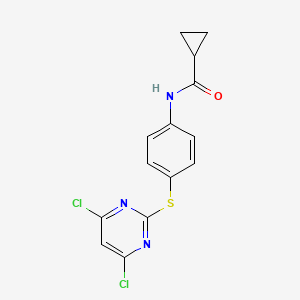

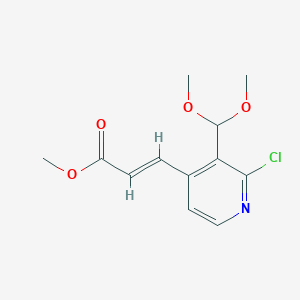

Pyrametostrobin is a carbamate ester and a fungicide that is active against powdery mildew and other diseases . It is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .

Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O4 . Its average mass is 381.425 Da and its monoisotopic mass is 381.168854 Da . The structure of this compound includes a carbamate ester that is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .Physical and Chemical Properties Analysis

This compound has a molecular weight of 381.43 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittel

Pyrametostrobin wird hauptsächlich als landwirtschaftliches Fungizid eingesetzt. Es ist wirksam gegen eine Vielzahl von Pilzkrankheiten, darunter Mehltau, der Ernteerträge und -qualität erheblich beeinträchtigen kann. Seine Wirkungsweise beruht auf der Hemmung der mitochondrialen Atmung in Pilzen, was deren Energieproduktion und Wachstum stoppt .

Hemmung des mitochondrialen Cytochrom-bc1-Komplexes

In wissenschaftlichen Studien dient this compound als Hemmer des mitochondrialen Cytochrom-bc1-Komplexes. Diese Anwendung ist entscheidend für die Erforschung der Energieproduktionswege von Zellen und das Verständnis, wie Störungen dieser Wege zu Krankheiten oder Funktionsstörungen führen können .

Analytische Chemie

Die Metaboliten von this compound, this compound-M1 und this compound-M2, können in landwirtschaftlichen Proben wie Gurken und Boden bestimmt werden. Dies ist wichtig für die Überwachung der Umweltauswirkungen und der Sicherheit des Fungizideinsatzes. Die Bestimmung erfolgt mittels Hochleistungsflüssigkeitschromatographie und Tandem-Massenspektrometrie (HPLC-MS/MS), was seine Rolle bei der Entwicklung analytischer Methoden unterstreicht .

Umweltüberwachung

Das Vorhandensein der Verbindung im Boden und ihre Abbauprodukte können Indikatoren für Umweltverschmutzung sein. Forschungen mit this compound können helfen, die Persistenz von Fungiziden in der Umwelt und ihre potenziellen Auswirkungen auf Nicht-Zielorganismen zu beurteilen .

Resistenzmanagement

In der Pathogenforschung wird this compound verwendet, um die Entwicklung von Resistenzen in Pilzpopulationen zu untersuchen. Das Verständnis, wie Pilze sich entwickeln, um Fungiziden zu widerstehen, kann zur Entwicklung effektiverer und nachhaltigerer landwirtschaftlicher Praktiken führen .

Pflanzenphysiologische Studien

Forscher verwenden this compound, um seine Auswirkungen auf die Pflanzenphysiologie zu untersuchen, einschließlich Wachstum, Stressreaktion und Ertrag. Diese Studien können die Entwicklung von Pflanzensorten fördern, die widerstandsfähiger gegen Pilzkrankheiten sind .

Aufklärung biochemischer Pfade

Die Wirkung von this compound auf den mitochondrialen Cytochrom-bc1-Komplex macht es auch zu einem wertvollen Werkzeug für Biochemiker, die die Zellatmung und Energieproduktion untersuchen. Es hilft bei der Kartierung der biochemischen Pfade, die für das Überleben von Zellen unerlässlich sind .

Pestizidformulierungsforschung

Schließlich ist this compound an der Forschung und Entwicklung neuer Pestizidformulierungen beteiligt. Seine Eigenschaften können untersucht werden, um effektivere, weniger toxische und umweltfreundlichere fungizide Produkte zu schaffen .

Wirkmechanismus

Target of Action

Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, this compound disrupts the energy production within the cell, leading to cell death .

Mode of Action

This compound interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, this compound disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .

Pharmacokinetics

This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .

Result of Action

The molecular effect of this compound’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes this compound an effective fungicide, particularly against diseases such as powdery mildew .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Pyrametostrobin plays a crucial role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome b, which is a component of the cytochrome-bc1 complex. The interaction between this compound and cytochrome b is characterized by the binding of this compound to the quinol oxidation site of the enzyme, thereby blocking electron transfer and inhibiting fungal respiration .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular respiration, leading to a decrease in ATP production. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound inhibits the growth and reproduction of the fungi by interfering with their energy production. This leads to a reduction in fungal biomass and the eventual death of the fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinol oxidation site of the cytochrome-bc1 complex. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. The inhibition of the electron transport chain leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. Additionally, this compound may induce changes in gene expression related to stress response and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of fungal growth and reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to non-target organisms and potential environmental hazards. Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective fungal inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and stress response. It interacts with enzymes such as cytochrome b, which is part of the cytochrome-bc1 complex. The inhibition of this enzyme by this compound disrupts the electron transport chain, leading to a decrease in ATP production. This disruption affects metabolic flux and metabolite levels, ultimately impacting the overall metabolic activity of the fungal cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Studies have shown that this compound can accumulate in the mitochondria, where it exerts its inhibitory effects on the cytochrome-bc1 complex .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it targets the cytochrome-bc1 complex. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. The activity and function of this compound are closely linked to its localization within the mitochondria, as this is where it exerts its inhibitory effects on the electron transport chain .

Eigenschaften

IUPAC Name |

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTVBEZBWMDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058218 | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915410-70-7 | |

| Record name | Pyrametostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrametostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAMETOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Pyrametostrobin?

A: this compound is a fungicide that belongs to the strobilurin class. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is essential for electron transport and energy production in fungal cells. [, , ] This disruption of energy production ultimately leads to fungal death.

Q2: How does this compound compare to other strobilurin fungicides in terms of efficacy against powdery mildew?

A: Studies have shown that this compound exhibits high protective and curative activity against powdery mildew in various crops like wheat and cucumber. [, ] Its efficacy is comparable to, and in some cases, even better than other commonly used strobilurins, like Pyraclostrobin. [, ]

Q3: Are there concerns about resistance development with this compound?

A: Yes, like other strobilurin fungicides, there is a risk of resistance development in fungal populations with repeated and exclusive use of this compound. [] Research indicates cross-resistance between this compound and other strobilurins like Azoxystrobin and Metominostrobin. [] This highlights the importance of employing resistance management strategies, such as alternating this compound with fungicides possessing different modes of action.

Q4: What are the advantages of using this compound in combination with other fungicides?

A4: Combining this compound with other fungicides, particularly those with different modes of action, offers several benefits:

- Broader Spectrum of Control: The combination can effectively target a wider range of fungal pathogens. [, , ]

- Synergistic Effects: Studies have demonstrated synergistic interactions between this compound and certain fungicides, resulting in enhanced disease control compared to individual applications. [, , ]

- Resistance Management: Using mixtures reduces the selection pressure on single-site fungicides like this compound, delaying the development of resistance. [, ]

Q5: What is known about the stability of this compound?

A: Research suggests that this compound demonstrates better photostability compared to Pyraclostrobin but is less photostable than Tebuconazole. [] This means it degrades slower under UV light exposure, potentially offering a longer duration of action in the field.

Q6: What formulations of this compound are available, and what are their advantages?

A: One of the main formulations available is the 20% suspension concentrate (SC). [] This formulation offers several advantages:

- Low Resolution: The suspension concentrate ensures uniform distribution of the active ingredient. []

- Good Stability: The formulation demonstrates high suspension rates, indicating good physical stability. []

Q7: Have any analytical methods been developed to detect and quantify this compound residues?

A7: Yes, several analytical methods have been developed for the determination of this compound residues in various matrices like cucumber and soil. These methods include:

- High-Performance Liquid Chromatography (HPLC): This method offers good separation and detection of this compound. [, ]

- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of this compound and its metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)

![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)

![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)

![6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1462781.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)